molecular formula C21H21NO5 B11391580 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391580
M. Wt: 367.4 g/mol
InChI Key: NFIWVBYJUCQOEP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core, a carboxamide group, and a dimethoxyphenyl ethyl side chain. Its molecular formula is C20H21NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium borohydride and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Sodium borohydride is commonly used for the reduction of specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in THF.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It can modulate pathways related to oxidative stress by scavenging reactive oxygen species (ROS) and chelating metal ions. This compound’s ability to donate hydrogen atoms to free radicals helps neutralize them, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various research applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H21NO5/c1-13-4-6-17-15(10-13)16(23)12-20(27-17)21(24)22-9-8-14-5-7-18(25-2)19(11-14)26-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,24)

InChI Key

NFIWVBYJUCQOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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